Methyl (3-cyanophenyl)carbamate
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Overview
Description
Methyl (3-cyanophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a methyl group, a cyanophenyl group, and a carbamate functional group. It is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-cyanophenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as iron-chrome complexes has been shown to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl (3-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl (3-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of methyl (3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound’s ability to modulate enzyme activity is attributed to its structural similarity to natural substrates .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: Methyl (3-cyanophenyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. Compared to other carbamates, it exhibits higher stability and reactivity in certain chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
65448-74-0 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl N-(3-cyanophenyl)carbamate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
NVNYDGHHYOIGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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